Cas no 1448520-13-5 (1-Oxa-9-azaspiro[5.5]undec-2-en-4-one)
![1-Oxa-9-azaspiro[5.5]undec-2-en-4-one structure](https://ja.kuujia.com/scimg/cas/1448520-13-5x500.png)
1-Oxa-9-azaspiro[5.5]undec-2-en-4-one 化学的及び物理的性質
名前と識別子
-
- 11-oxa-3-azaspiro[5.5]undec-9-en-8-one
- EN300-719658
- 1448520-13-5
- SCHEMBL15133626
- 1-oxa-9-azaspiro[5.5]undec-2-en-4-one
- UNMXJBANCRPHTG-UHFFFAOYSA-N
- 1-Oxa-9-azaspiro[5.5]undec-2-en-4-one
-
- インチ: 1S/C9H13NO2/c11-8-1-6-12-9(7-8)2-4-10-5-3-9/h1,6,10H,2-5,7H2
- InChIKey: UNMXJBANCRPHTG-UHFFFAOYSA-N
- ほほえんだ: O1C=CC(CC21CCNCC2)=O
計算された属性
- せいみつぶんしりょう: 167.094628657g/mol
- どういたいしつりょう: 167.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 38.3Ų
1-Oxa-9-azaspiro[5.5]undec-2-en-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-719658-1.0g |
1-oxa-9-azaspiro[5.5]undec-2-en-4-one |
1448520-13-5 | 1g |
$0.0 | 2023-06-06 |
1-Oxa-9-azaspiro[5.5]undec-2-en-4-one 関連文献
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
1-Oxa-9-azaspiro[5.5]undec-2-en-4-oneに関する追加情報
Professional Introduction to Compound with CAS No. 1448520-13-5 and Product Name: 1-Oxa-9-azaspiro[5.5]undec-2-en-4-one
The compound identified by the CAS number 1448520-13-5 and the product name 1-Oxa-9-azaspiro[5.5]undec-2-en-4-one represents a fascinating molecule within the realm of heterocyclic chemistry. This spirocyclic oxazoline derivative has garnered significant attention due to its unique structural framework and potential biological activities. The spirocyclic core, consisting of an oxygen atom linked to a nitrogen atom within a cycloalkane ring, introduces a high degree of rigidity and conformational control, which is often exploited in medicinal chemistry for designing novel pharmacophores.
Recent advancements in chemical biology have highlighted the importance of spirocyclic compounds in drug discovery. The 1-Oxa-9-azaspiro[5.5]undec-2-en-4-one scaffold has been investigated for its potential to interact with biological targets in a manner that is distinct from linear or branched analogs. This structural motif has shown promise in modulating enzyme activity, particularly in the context of kinases and other protein-protein interaction domains. The oxygen and nitrogen atoms within the spirocycle can serve as hydrogen bond donors or acceptors, facilitating specific binding interactions with biological macromolecules.
The synthesis of 1-Oxa-9-azaspiro[5.5]undec-2-en-4-one involves a series of well-defined chemical transformations that highlight the ingenuity of modern synthetic organic chemistry. Key steps typically include cyclization reactions that establish the spirocyclic core, followed by functional group modifications to introduce the desired substituents. The use of transition metal catalysis has been particularly effective in facilitating these transformations, enabling high yields and regioselectivity. These synthetic strategies are not only elegant but also scalable, making 1-Oxa-9-azaspiro[5.5]undec-2-en-4-one a viable candidate for further development.
In terms of biological activity, preliminary studies have suggested that 1-Oxa-9-azaspiro[5.5]undec-2-en-4-one exhibits inhibitory effects on certain kinases, which are known to be involved in various diseases, including cancer and inflammatory disorders. The spirocyclic scaffold appears to disrupt the active site or binding pocket of these enzymes, thereby inhibiting their function. This mode of action aligns with current trends in drug development, where targeting kinases has become a major focus due to their critical role in cellular signaling pathways.
The compound's potential as a lead molecule has also been explored through computational modeling and virtual screening techniques. These approaches have allowed researchers to predict binding affinities and optimize the structure for improved potency and selectivity. The rigid spirocyclic core provides a stable framework that can be fine-tuned through structural modifications, such as introducing halogens or other functional groups at specific positions. Such modifications can enhance interactions with biological targets while minimizing off-target effects.
One of the most compelling aspects of 1-Oxa-9-azaspiro[5.5]undec-2-en-4-one is its versatility as a building block for more complex derivatives. By appending different substituents or linking it to other pharmacophores, chemists can generate libraries of compounds with tailored biological properties. This modular approach is particularly valuable in high-throughput screening campaigns, where large numbers of analogs are rapidly synthesized and tested for activity against various disease-related targets.
The pharmacokinetic properties of 1-Oxa-9-azaspiro[5.5]undec-2-en-4-one are also under investigation, as these factors are crucial for determining the clinical efficacy and safety of any potential drug candidate. Studies have begun to assess its solubility, stability, and metabolic degradation pathways, providing insights into how it might behave within a biological system. Understanding these properties early in the development process can help guide optimization efforts toward improving bioavailability and reducing toxicity.
Future research directions may include exploring the compound's interactions with other biological targets beyond kinases, such as receptors or ion channels. Additionally, investigating its potential applications in therapeutic areas like neurodegenerative diseases or infectious diseases could open up new avenues for development. The unique structural features of 1-Oxa-9-azaspiro[5.5]undec-2-en-4-one make it an exciting molecule to follow as research progresses.
In conclusion, 1-Oxa-9-azaspiro[5.5]undec-2-en-4-one (CAS No. 1448520-13) represents a promising scaffold with significant potential in medicinal chemistry and drug discovery. Its unique spirocyclic structure offers advantages in terms of binding affinity, conformational stability, and synthetic accessibility. As research continues to uncover new biological activities and optimize its pharmacological properties, this compound is poised to make meaningful contributions to therapeutic development in the coming years.
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